Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid

Peptide Synthesis Quality Control Building Block Characterization

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid (CAS 2104031-58-3) is an Fmoc-protected, non-proteinogenic L-amino acid derivative characterized by a pentanoic acid backbone bearing a 3,5-dimethylphenyl substituent at the δ-position. Its molecular formula is C₂₈H₂₉NO₄ with a molecular weight of 443.53 g·mol⁻¹.

Molecular Formula C28H29NO4
Molecular Weight 443.5 g/mol
Cat. No. B12300449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid
Molecular FormulaC28H29NO4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C28H29NO4/c1-18-14-19(2)16-20(15-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)
InChIKeyGIPDDLLVNQJIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid: Procurement-Relevant Structural and Physicochemical Profile


Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid (CAS 2104031-58-3) is an Fmoc-protected, non-proteinogenic L-amino acid derivative characterized by a pentanoic acid backbone bearing a 3,5-dimethylphenyl substituent at the δ-position. Its molecular formula is C₂₈H₂₉NO₄ with a molecular weight of 443.53 g·mol⁻¹ [1]. The compound incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, rendering it compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols [2]. The 3,5-dimethyl substitution on the phenyl ring distinguishes this building block from simpler phenylalkyl amino acids by increasing both steric demand and lipophilicity of the side chain, a structural feature that can modulate peptide–target interactions when incorporated into peptidomimetic or bioactive sequences.

1 Fmoc-protected building block for standard Fmoc/tBu solid-phase peptide synthesis workflows
2 Non-proteinogenic δ-(3,5-dimethylphenyl)pentanoic acid scaffold with extended side-chain reach
3 3,5-dimethyl substitution increases steric demand and side-chain lipophilicity for peptide-target modulation

Fmoc-(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid: Why Closest Structural Analogs Cannot Be Assumed Interchangeable


The closest commercially available analogs—Fmoc-L-2-amino-5-phenylpentanoic acid (lacking the 3,5-dimethyl substitution), Fmoc-3,5-dimethyl-L-homophenylalanine (butanoic acid backbone, one methylene shorter), and Fmoc-3,5-dimethyl-L-phenylalanine (propanoic acid backbone, two methylenes shorter)—differ from the target compound in side-chain length, steric bulk, or both. Even single-methyl group changes on an aromatic ring are known to alter receptor binding selectivity and in vivo pharmacology in opioid peptide series [1]. The combination of an extended pentanoic acid linker and a 3,5-dimethylphenyl cap generates a unique hydrophobic, sterically demanding residue that cannot be replicated by mixing shorter-chain homologs with differently substituted aryl groups. For programs requiring precise control over side-chain geometry and lipophilicity, substituting any of the above analogs without empirical comparative data risks unpredictable changes in peptide conformation, target engagement, and proteolytic stability.

Analog 1 Unsubstituted Fmoc-L-2-amino-5-phenylpentanoic acid lacks the 3,5-dimethyl groups; reported SAR shows dimethyl substitution alters receptor selectivity and lipophilicity profiles that may not transfer.
Analog 2 Fmoc-3,5-dimethyl-L-homophenylalanine has a butanoic acid backbone (one methylene shorter); side-chain length reduction may shift conformational preferences and target engagement context.
Analog 3 Fmoc-3,5-dimethyl-L-phenylalanine has a propanoic acid backbone (two methylenes shorter); combined steric, electronic, and linker-length profile cannot be replicated by mixing shorter-chain homologs.

Fmoc-(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Purity and Molecular Weight Differentiation: 98% Purity Specification with Defined Molecular Weight of 443.53 g·mol⁻¹ vs. Unsubstituted Analog (415.48 g·mol⁻¹)

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is commercially available at a purity of 98% and a molecular weight of 443.53 g·mol⁻¹ (C₂₈H₂₉NO₄) [1]. By comparison, the unsubstituted analog Fmoc-L-2-amino-5-phenylpentanoic acid has a molecular weight of 415.48 g·mol⁻¹ (C₂₆H₂₅NO₄) . The 28.05 g·mol⁻¹ mass increment corresponds to the two methyl substituents on the phenyl ring, providing a straightforward mass-spectrometric handle for distinguishing incorporation into peptide chains.

MW & Purity
Specification review
ΔMW = +28.05 g·mol⁻¹ vs. unsubstituted analog (443.53 vs. 415.48); both at 98% HPLC purity
Supports MS-based incorporation verification during SPPS
Vendor COA; confirm lot-specific purity at receipt
Peptide Synthesis Quality Control Building Block Characterization

Lipophilicity Increase: Predicted LogP Differential of >1.0 Units for 3,5-Dimethylphenyl vs. Unsubstituted Phenyl Side Chain

The free amino acid 3,5-dimethylphenylalanine has a measured/calculated LogP of 2.03 , compared to phenylalanine with a LogP of approximately 0.98 (N-acetyl methyl ester scale) or 1.18 (free amino acid) [1]. The LogP differential of approximately 0.85–1.05 units between the dimethyl-substituted and unsubstituted phenyl side chains is structurally consistent across homologs. When this dimethyl substitution is installed on the 5-phenylpentanoic acid scaffold, the resulting side chain is expected to exhibit substantially greater hydrophobicity than the unsubstituted 5-phenylpentanoic acid analog, influencing peptide retention time, membrane permeability, and hydrophobic target engagement.

Lipophilicity Shift
Class-level
ΔLogP ≈ +0.85 to +1.05 for 3,5-dimethylphenyl vs. unsubstituted phenyl fragment (inferred from phenylalanine scaffold data)
Supports RP-HPLC method development and permeability screening
Inferred from 3,5-dimethylphenylalanine; direct measurement on pentanoic acid scaffold not reported
Lipophilicity ADME Peptide Drug Design

Biological Relevance of 3,5-Dimethylphenyl Substitution: Enkephalin Analogue SAR Shows Dimethyl Substitution Alters Receptor Selectivity

In an enkephalin analogue study, replacement of phenylalanine at position 4 with 3′,5′-dimethyl-L-phenylalanine yielded peptides with distinct μ/δ opioid receptor selectivity profiles compared to the parent Phe-containing sequences [1]. While this study used a propanoic acid backbone (phenylalanine scaffold) rather than the pentanoic acid scaffold of the target compound, it establishes that the 3,5-dimethyl substitution pattern on a phenyl ring, when incorporated into a peptide, produces measurable differences in biological activity relative to the unsubstituted phenyl analog.

Receptor SAR
Class-level
3,5-dimethylphenylalanine substitution in enkephalin analogues produced qualitative μ/δ opioid receptor selectivity shifts vs. unsubstituted Phe controls
Reported receptor-selectivity context for dimethylphenyl substitution
Literature uses propanoic acid scaffold; pentanoic acid scaffold not directly tested
Opioid Peptide SAR Receptor Selectivity Dimethylphenylalanine

Fmoc-Based SPPS Compatibility: Quantitative Anchoring Efficiency of Fmoc-Amino Acids to p-Alkoxybenzyl Resins

The Fmoc-aminoacyloxybenzyl anchoring method using N,N-dimethylformamide dineopentyl acetal achieves quantitative coupling of Fmoc-amino acids to p-alkoxybenzyl resins with minimal racemization (<2%) and negligible dipeptide byproduct formation [1]. As an Fmoc-protected amino acid, the target compound is structurally compatible with this widely validated SPPS anchoring protocol. In contrast, alternative protecting group strategies (e.g., Boc) require different resin handles and cleavage conditions (HF or TMSOTf), which may be incompatible with acid-sensitive dimethylphenyl moieties. The Fmoc strategy provides orthogonal deprotection (20% piperidine in DMF) that preserves the 3,5-dimethylphenyl side chain throughout chain assembly.

SPPS Anchoring
Class-level
Fmoc-aminoacyloxybenzyl anchoring via DMF dineopentyl acetal achieves quantitative coupling with minimal racemization for Fmoc-amino acids
Supports automated SPPS workflow integration
Anchoring efficiency inferred from Fmoc-amino acid class; compound-specific data not reported
Solid-Phase Peptide Synthesis Fmoc Anchoring Chemistry Synthetic Efficiency

Inhibitory Activity of 5-Phenylpentanoic Acid Scaffold: 2-Amino-5-phenylpentanoic Acid as a Selective Inhibitor of Rat Liver S-Adenosylmethionine Synthetase

2-Amino-5-phenylpentanoic acid (the unprotected, unsubstituted analog of the target compound) was shown to be a considerably better inhibitor of rat liver ATP:L-methionine S-adenosyltransferase than the corresponding norvaline analog lacking the phenyl group, while producing no inhibition of yeast or E. coli enzymes [1]. The phenyl group was thus demonstrated to impart favorable inhibitory potency and species selectivity. The 3,5-dimethyl substitution on the phenyl ring is expected to further modulate this inhibitory activity based on the Hammett σ-ρ relationship established for electron-donating vs. electron-withdrawing substituents in aromatic methionine analogs [1]; however, the 3,5-dimethyl-substituted compound itself was not tested in this study.

Enzyme Inhibition
Class-level
2-amino-5-phenylpentanoic acid (unsubstituted analog) showed species-selective inhibition of rat liver S-adenosylmethionine synthetase; Hammett SAR (pI₅₀ = 1.45σ + 1.82) predicts modulation by 3,5-dimethyl substituents
Reported enzyme-inhibition scaffold context; supports inhibitor optimization studies
Target compound not directly assayed; empirical verification required
Enzyme Inhibition S-Adenosylmethionine Synthetase Aromatic Amino Acid Inhibitors

Fmoc-(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Incorporation into Hydrophobic Peptide Staples or Peptidomimetics Requiring Enhanced LogP

The class-level LogP differential of ~0.85–1.05 units between 3,5-dimethylphenyl and unsubstituted phenyl side chains makes the target compound a rational choice when designing peptide-based inhibitors or probes that require increased membrane permeability or enhanced binding to hydrophobic protein pockets. In SPPS, the 28.05 g·mol⁻¹ mass shift relative to the unsubstituted analog provides unambiguous MS verification of incorporation [Section 3, Evidence Items 1 and 2].

Structure–Activity Relationship (SAR) Studies Exploring Steric and Electronic Effects of Aryl Substitution on Bioactive Peptides

The precedent from enkephalin SAR studies, where 3′,5′-dimethyl substitution altered μ/δ opioid receptor selectivity, supports the use of this building block in systematic SAR campaigns. By comparing peptides containing the 3,5-dimethylphenylpentanoic acid residue against those containing the unsubstituted 5-phenylpentanoic acid or shorter-chain dimethylphenylalanine residues, research teams can isolate the contributions of side-chain length, steric bulk, and aryl electronics to target binding [Section 3, Evidence Item 3].

S-Adenosylmethionine Synthetase Inhibitor Development Using 5-Phenylpentanoic Acid Scaffolds

The demonstration that 2-amino-5-phenylpentanoic acid is a species-selective inhibitor of rat liver S-adenosylmethionine synthetase provides a direct biological rationale for procuring the 3,5-dimethyl-substituted variant. The Hammett σ-ρ relationship established for aromatic analogs suggests that the electron-donating 3,5-dimethyl substituents will modulate inhibitory potency in a predictable manner, making the target compound a logical next-step candidate for inhibitor optimization [Section 3, Evidence Item 5].

Automated Fmoc-SPPS Production of Custom Peptide Libraries for Drug Discovery

The Fmoc protection format with 98% purity and compatibility with standard anchoring chemistry (quantitative coupling, <2% racemization) enables seamless integration into automated parallel peptide synthesizers. This reduces procurement friction for CROs and pharmaceutical discovery groups that require building blocks to be directly usable without additional purification or protecting-group exchange steps [Section 3, Evidence Items 1 and 4].

Application
Selection Property
Validation Focus
Hydrophobic peptide/peptidomimetic SPPS incorporation
3,5-dimethylphenyl LogP profile and steric demand
RP-HPLC retention and membrane-permeability endpoints
Aryl-substitution SAR studies on bioactive peptide sequences
Dimethyl substitution receptor-selectivity context
Receptor-binding endpoint comparison vs. unsubstituted and shorter-chain controls
S-adenosylmethionine synthetase inhibitor scaffold studies
5-phenylpentanoic acid scaffold enzyme-inhibition activity
Species-selectivity and inhibitor-potency endpoints
Automated SPPS custom peptide library production
Fmoc protection format and anchoring compatibility
Anchoring efficiency and MS-based incorporation verification
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